(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine
Overview
Description
Scientific Research Applications
(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects, although it is not yet approved for clinical use.
Industry: Utilized in the development of new materials or as a reagent in various chemical processes.
Mechanism of Action
Target of Action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including neurotransmitter receptors such as dopamine, serotonin, and acetylcholine receptors .
Mode of Action
The exact mode of action would depend on the specific target of the compound. For instance, if it targets neurotransmitter receptors, it could act as an agonist (activating the receptor) or an antagonist (blocking the receptor), leading to changes in neuronal signaling .
Biochemical Pathways
Again, this would depend on the specific target. If the compound affects neurotransmitter receptors, it could influence various neurological pathways and have effects on mood, cognition, and motor control .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its chemical structure and the route of administration. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier .
Result of Action
The molecular and cellular effects would depend on the specific target and mode of action. Effects could range from changes in cell signaling and function to potential therapeutic effects or side effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. These factors could affect the compound’s absorption, distribution, metabolism, and excretion, as well as its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine typically involves the reaction of piperazine with a thienylcarbonyl derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine (TEA) . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like THF or diethyl ether.
Substitution: Various nucleophiles can be used, and reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparison with Similar Compounds
Similar Compounds
Norfloxacin: A fluoroquinolone antibiotic with a similar piperazine ring structure.
Thiazolidinedione derivatives: Compounds with a thienylcarbonyl group that exhibit various biological activities.
Uniqueness
(2-[4-(3-Thienylcarbonyl)piperazin-1-YL]ethyl)amine is unique due to its specific combination of a thienylcarbonyl group and a piperazine ring, which may confer distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
[4-(2-aminoethyl)piperazin-1-yl]-thiophen-3-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c12-2-3-13-4-6-14(7-5-13)11(15)10-1-8-16-9-10/h1,8-9H,2-7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NARNWFDADNFOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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